3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE is a complex organic compound that features a unique combination of indoline and isoxazole moieties linked through a benzodioxole group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the isoxazole ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the benzodioxole group: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to link the benzodioxole moiety to the isoxazole ring.
Indoline synthesis: The indoline ring can be synthesized via a Fischer indole synthesis or through a cyclization reaction of an appropriate precursor.
Final coupling: The final step involves the coupling of the indoline and isoxazole-benzodioxole intermediates under suitable conditions, often using a strong base or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or isoxazole rings, often using reagents like sodium hydride or organolithium compounds.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck couplings, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel pharmaceuticals.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers use this compound to study enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and isoxazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect gene expression, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
3-(1,3-BENZODIOXOL-5-YL)-5-(2,3-DIHYDRO-1H-INDOL-1-YLMETHYL)ISOXAZOLE can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with psychoactive effects.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Used in organic synthesis and material science.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Known for its applications in fragrance and flavor industries.
The uniqueness of this compound lies in its combined structural features, which confer distinct biological activities and chemical reactivity not commonly found in other compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2,3-dihydroindol-1-ylmethyl)-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-2-4-17-13(3-1)7-8-21(17)11-15-10-16(20-24-15)14-5-6-18-19(9-14)23-12-22-18/h1-6,9-10H,7-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRGVKLWUCHTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=NO3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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